L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-aspartic acid
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Overview
Description
L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-aspartic acid is a peptide composed of five amino acids: L-asparagine, L-tyrosine, L-alanine, L-methionine, and L-aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, L-asparagine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, L-tyrosine, is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for L-alanine, L-methionine, and L-aspartic acid.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error. Additionally, advancements in recombinant DNA technology allow for the production of peptides in microbial systems, which can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents for disulfide bonds.
Substitution: Carbodiimides like EDC can facilitate the substitution of amino acid side chains.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bond reduction.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide with specific biological functions.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-aspartic acid depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. The molecular targets and pathways involved can vary based on the peptide’s sequence and structure.
Comparison with Similar Compounds
Similar Compounds
L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-serine: Similar in structure but with a serine residue instead of aspartic acid.
L-Alanyl-L-tyrosine:
Uniqueness
L-Asparaginyl-L-tyrosyl-L-alanyl-L-methionyl-L-aspartic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of polar, nonpolar, and sulfur-containing residues allows for diverse interactions and functions in various applications.
Properties
CAS No. |
827300-43-6 |
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Molecular Formula |
C25H36N6O10S |
Molecular Weight |
612.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C25H36N6O10S/c1-12(21(36)29-16(7-8-42-2)23(38)31-18(25(40)41)11-20(34)35)28-24(39)17(9-13-3-5-14(32)6-4-13)30-22(37)15(26)10-19(27)33/h3-6,12,15-18,32H,7-11,26H2,1-2H3,(H2,27,33)(H,28,39)(H,29,36)(H,30,37)(H,31,38)(H,34,35)(H,40,41)/t12-,15-,16-,17-,18-/m0/s1 |
InChI Key |
ZTAHGCFSJFZWRJ-FLXRQSBHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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